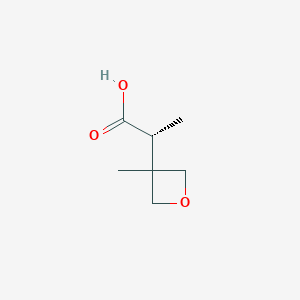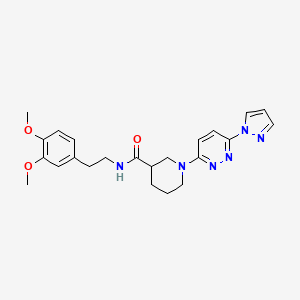
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol, also known as ephedrine, is a naturally occurring alkaloid compound found in the Ephedra plant. It has been used for centuries in traditional Chinese medicine for treating respiratory and cardiovascular diseases. In recent years, ephedrine has gained attention in the scientific community for its potential therapeutic applications and mechanism of action.
Wirkmechanismus
Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal glands. This results in increased heart rate, blood pressure, and bronchodilation. Additionally, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the central nervous system.
Biochemical and Physiological Effects
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of glucose from the liver, leading to increased blood sugar levels. It also stimulates the release of free fatty acids from adipose tissue, which can be used as an energy source. Ephedrine has been shown to increase metabolic rate, leading to weight loss and improved athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
Ephedrine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-characterized mechanism of action and has been extensively studied in both animal and human models. However, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol has limitations in terms of its potential for abuse and toxicity. It is a controlled substance in many countries and its use is heavily regulated.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Ephedrine has been shown to increase metabolic rate, leading to weight loss, and may have potential as a therapeutic agent for these conditions. Additionally, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol has been studied for its potential use in enhancing athletic performance, particularly in endurance sports. Future research may focus on optimizing dosing regimens and investigating potential side effects and long-term outcomes.
Synthesemethoden
Ephedrine can be synthesized from the precursor compound, benzaldehyde, through a series of chemical reactions. The first step involves the condensation of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This intermediate is then reduced to 2-phenylpropanal, which is subsequently converted to (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol through a catalytic hydrogenation reaction.
Wissenschaftliche Forschungsanwendungen
Ephedrine has been extensively studied for its potential therapeutic applications in treating a variety of medical conditions. It has been shown to have bronchodilatory effects, making it useful in the treatment of asthma and other respiratory diseases. It also has vasoconstrictive properties, which can help alleviate symptoms of hypotension and shock.
Eigenschaften
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWCNAZANPOLCF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)
![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)
![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)
![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)


![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)
